molecular formula C19H19N3O2S2 B15030142 N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide

N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide

Cat. No.: B15030142
M. Wt: 385.5 g/mol
InChI Key: CYPWLASRCKGKMF-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group, a hydroxy group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbutanamide

InChI

InChI=1S/C19H19N3O2S2/c1-11(2)9-17(24)22-19(25)20-12-7-8-15(23)13(10-12)18-21-14-5-3-4-6-16(14)26-18/h3-8,10-11,23H,9H2,1-2H3,(H2,20,22,24,25)

InChI Key

CYPWLASRCKGKMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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